Pyraclofos
Overview
Description
Pyraclofos is an organophosphate insecticide known for its effectiveness in controlling a variety of parasites, including helminths, nematodes, and ticks. It was first registered in Japan in 1989 and has since been used in veterinary medicine to treat animals such as cattle, horses, sheep, pigs, poultry, cats, and dogs . The chemical formula for this compound is C₁₄H₁₈ClN₂O₃PS, and it is characterized by its pale yellow oil form .
Mechanism of Action
Target of Action
Pyraclofos, also known as Boltage, is a phenylpyrazole insecticide . Its primary target is the glutamate-activated chloride channels in insects . These channels play a crucial role in the nervous system of insects, and their disruption leads to the insect’s paralysis and eventual death .
Mode of Action
This compound functions by blocking the glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .
Biochemical Pathways
The metabolic pathway of this compound is different between resistant and susceptible insects . In resistant insects, the metabolic pathway prefers cleaving the P-O-aryl bond and making CHP-glucose conjugate. In contrast, susceptible insects prefer cleaving the P-S-propyl bond . This difference in metabolic pathways can influence the effectiveness of this compound in controlling different insect populations .
Pharmacokinetics
It’s known that the compound’s effectiveness can be influenced by its metabolism in the insect body
Result of Action
The result of this compound action is the disruption of the insect’s nervous system, leading to paralysis and death . This is achieved through the blocking of the glutamate-activated chloride channels . Additionally, this compound has been identified as an acetylcholinesterase inhibitor , which could further contribute to its insecticidal activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the insect’s resistance mechanisms . Additionally, the potential for particle-bound transport suggests that environmental factors such as soil type and weather conditions could influence the compound’s distribution and persistence in the environment .
Preparation Methods
The synthesis of Pyraclofos involves the reaction of 4-chlorophenylhydrazine with diethyl phosphorochloridothioate in the presence of a base. This reaction yields this compound as the primary product. The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Pyraclofos undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxides, which may alter its insecticidal properties.
Reduction: Reduction reactions can convert this compound into less active or inactive forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyraclofos has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Pyraclofos is similar to other organophosphate insecticides such as chlorpyrifos, diazinon, and malathion. this compound is unique in its specific molecular structure, which includes a pyrazole ring and a chlorophenyl group . This structure contributes to its distinct insecticidal properties and its effectiveness against a broad range of parasites. Similar compounds include:
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action but different molecular structure.
Diazinon: Known for its use in agriculture, it shares the acetylcholinesterase inhibition mechanism.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGVXILFMXYDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN2O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058493 | |
Record name | Pyraclofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89784-60-1, 77458-01-6 | |
Record name | Pyraclofos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89784-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyraclofos [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077458016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyraclofos | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089784601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyraclofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphorothioic acid, O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyraclofos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRACLOFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0W5LEC929 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.